7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the ethyl, fluorophenyl, and methylisoxazolyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic compounds, halogenated intermediates, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could exhibit pharmacological activity, potentially leading to the development of new therapeutic agents.
Industry: Its properties may be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic effects, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Ethyl-1-(3-chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a chlorine atom instead of fluorine.
7-Ethyl-1-(3-fluorophenyl)-2-(5-ethylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with an ethyl group instead of a methyl group on the isoxazole ring.
Uniqueness
The uniqueness of 7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl and methylisoxazolyl groups may impart distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
7-ethyl-1-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-3-13-7-8-17-16(10-13)21(27)19-20(14-5-4-6-15(24)11-14)26(23(28)22(19)29-17)18-9-12(2)30-25-18/h4-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJVMYOHFPBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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